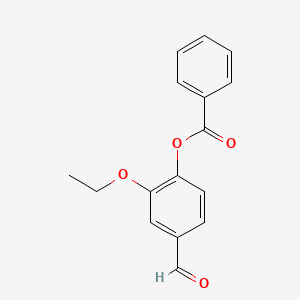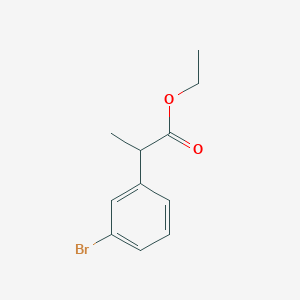
Ethyl 2-(3-bromophenyl)propanoate
Descripción general
Descripción
Ethyl 2-(3-bromophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules known for their bromine-substituted phenyl groups attached to a propanoate ester. While the specific compound Ethyl 2-(3-bromophenyl)propanoate is not directly studied in the provided papers, related compounds with bromophenyl groups and propanoate structures have been synthesized and analyzed for various applications, including as intermediates in pharmaceuticals and as potential insect growth regulators.
Synthesis Analysis
The synthesis of related bromophenyl propanoates often involves multi-step organic reactions. For instance, Ethyl 2-(4-bromomethylphenyl)propionate, a compound with a similar structure, was synthesized from toluene through a Friedel-Crafts reaction followed by bromination . The optimal conditions for this synthesis included a reaction temperature of 35°C and a total yield of 70%. Another related compound, Ethyl 3-(p-cyanophenyl)propionate, was synthesized from Ethyl 3-iodopropionate and 4-Cyanophenylzinc bromide, indicating the use of organometallic reagents in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of bromophenyl propanoates is characterized by spectroscopic techniques such as FT-IR, NMR, and MS. For example, Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using FT-IR, 1D-NMR, 2D-NMR, and ESI-MS . Density Functional Theory (DFT) calculations, including vibrational frequencies and molecular geometry, are often used to further confirm the structure and stability of these molecules .
Chemical Reactions Analysis
Bromophenyl propanoates can undergo various chemical reactions due to the presence of reactive functional groups. For instance, electroreductive radical cyclization of Ethyl 2-bromo-3-(propargyloxy)propanoates was catalyzed by nickel(I) complexes, leading to the formation of cyclized products . The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in radical reactions or serve as a leaving group in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl propanoates are influenced by their molecular structure. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling and melting points. The ester functional group contributes to the compound's solubility in organic solvents. The chiral nature of some related compounds, such as the enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, is important for their resolution and potential biological activity . The chiral resolution of these enantiomers was achieved using a Chiralpak IA column, indicating the importance of stereochemistry in the properties and applications of these compounds .
Aplicaciones Científicas De Investigación
Electrochemical Applications
Ethyl 2-(3-bromophenyl)propanoate has been explored in electrochemical research, particularly in studies involving electroreductive radical cyclization. Esteves et al. (2005) investigated the electroreductive intramolecular cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates catalyzed by nickel(I) electrogenerated at carbon cathodes. This study revealed significant findings about the catalytic reduction of these compounds and proposed a mechanistic scheme for the formation of major products like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis and Organic Chemistry
The compound has been used in various synthetic processes. For instance, Zaidlewicz and Wolan (2002) synthesized ω-(4-Bromophenyl)alkanoic acids and their borylation using organoboranes, which involved transformations of esters into corresponding boronates (Zaidlewicz & Wolan, 2002). Additionally, Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Block Copolymer Synthesis
Ethyl 2-(3-bromophenyl)propanoate has been employed in the synthesis of block copolymers. Tunca et al. (2001) described the synthesis of novel asymmetric difunctional initiators using this compound, which were used in atom transfer radical polymerization and stable free-radical polymerization to create block copolymers (Tunca et al., 2001).
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNIVTOYIVFKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544885 | |
| Record name | Ethyl 2-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)propanoate | |
CAS RN |
103807-54-1 | |
| Record name | Ethyl 2-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




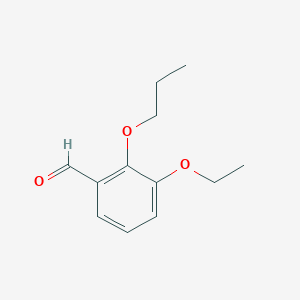
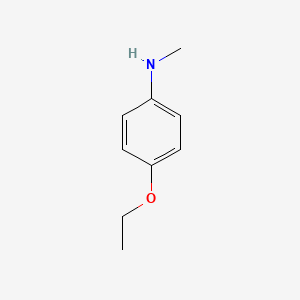
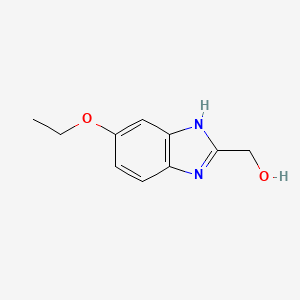

![2-[(4-Ethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3021138.png)
![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)
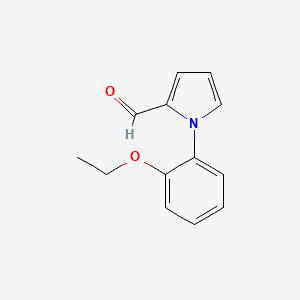
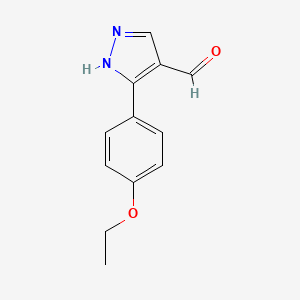
![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)



